3-Cyclopentylprop-2-en-1-amine
Description
3-Cyclopentylprop-2-en-1-amine is a primary amine characterized by a cyclopentyl group attached to a propenylamine backbone. This structure imparts unique steric and electronic properties, making it a compound of interest in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(E)-3-cyclopentylprop-2-en-1-amine |
InChI |
InChI=1S/C8H15N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5,7,9H2/b6-3+ |
InChI Key |
NPSYQBXUKHCBHD-ZZXKWVIFSA-N |
Isomeric SMILES |
C1CCC(C1)/C=C/CN |
Canonical SMILES |
C1CCC(C1)C=CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propargylamine under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via nucleophilic addition, followed by a reduction step to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of 3-Cyclopentylprop-2-en-1-amine may involve the use of catalytic hydrogenation of a precursor compound. This method ensures high yield and purity of the final product. The process is optimized for large-scale production, with careful control of temperature, pressure, and catalyst selection .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
3-Cyclopentylprop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 3-Cyclopentylprop-2-en-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or as an inhibitor for specific enzymes. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally related amines is provided below:
Physicochemical Properties
Limited data on exact melting/boiling points are available in the provided evidence. However, molecular weight and functional groups suggest:
- Lipophilicity : Cyclopentyl and cyclohexyl derivatives exhibit higher logP values than phenyl or oxane-containing analogs, favoring blood-brain barrier penetration .
- Solubility : Polar substituents (e.g., oxane) improve aqueous solubility, whereas cyclopentyl and phenyl groups enhance organic phase partitioning .
Biological Activity
3-Cyclopentylprop-2-en-1-amine, a compound characterized by its unique cyclopentyl group and vinyl amine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-Cyclopentylprop-2-en-1-amine has the molecular formula and features a cyclopentyl ring attached to a propene chain with an amine functional group. Its structure can be represented as follows:
The biological activity of 3-Cyclopentylprop-2-en-1-amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's vinyl amine moiety is likely involved in nucleophilic attacks on electrophilic centers in target biomolecules, leading to modulation of biological pathways.
Pharmacological Effects
Research indicates that 3-Cyclopentylprop-2-en-1-amine exhibits several pharmacological effects:
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on derivatives of cyclopentyl amines reported promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the cyclopentyl group in enhancing the compound's efficacy (Source: ResearchGate).
- Neuroprotective Research : In a recent investigation, compounds similar to 3-Cyclopentylprop-2-en-1-amine were tested for their ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death, suggesting potential therapeutic applications in neuroprotection (Source: PubMed).
- In Vitro Activity Against Enzymes : The compound's ability to inhibit specific enzymes was evaluated using fluorescence-based assays. Results showed that 3-Cyclopentylprop-2-en-1-amine could inhibit certain proteases involved in disease pathways, indicating its potential use as a therapeutic agent (Source: European Journal of Organic Chemistry).
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | ResearchGate |
| Neuroprotective | Reduced oxidative stress-induced cell death | PubMed |
| Enzyme Inhibition | Inhibits specific proteases | European Journal of Organic Chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
